molecular formula C13H18N2 B171824 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 144282-35-9

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B171824
CAS No.: 144282-35-9
M. Wt: 202.3 g/mol
InChI Key: PGEGEJNTABPWJH-GFCCVEGCSA-N
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Description

Significance of Spirocyclic Scaffolds in Pharmaceutical Research

Spirocyclic scaffolds, characterized by two rings connected through a single shared atom, have gained prominence in drug discovery for several compelling reasons. bldpharm.com Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, enabling more sophisticated and specific interactions with biological targets compared to traditional flat aromatic systems. This structural rigidity reduces the entropic penalty upon binding to a protein, which can translate to higher potency and selectivity. bldpharm.com

Table 1: Advantages of Spirocyclic Scaffolds in Drug Design

FeatureAdvantage in Medicinal ChemistrySource
Three-Dimensionality Enables precise spatial projection of substituents for improved target binding.
Structural Rigidity Reduces conformational flexibility, leading to enhanced potency and selectivity. medchemexpress.com
Novelty Provides access to unique, patentable chemical structures. bldpharm.com
Improved Properties Can enhance solubility, metabolic stability, and other ADME properties. nih.gov

Overview of the 5-Azaspiro[2.4]heptane Core in Drug Discovery

Within the diverse family of spirocycles, the 5-azaspiro[2.4]heptane core is a particularly valuable scaffold. This motif, which combines a cyclopropane (B1198618) and an aza-piperidine ring, has been successfully employed in the development of potent and selective therapeutic agents.

Research has demonstrated the utility of this core in creating dual orexin (B13118510) 1 and orexin 2 receptor antagonists, which are investigated for sleep disorders. google.commdpi.com Starting from a different class of compounds, researchers discovered that the 5-azaspiro[2.4]heptane scaffold yielded potent antagonists with good brain penetration and oral bioavailability in preclinical models. google.com

Furthermore, derivatives of this spirocyclic system are crucial intermediates in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS5A protein. google.commdpi.com Specifically, the derivative (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block for the approved antiviral drug Ledipasvir, underscoring the clinical relevance of this specific stereoisomer. mdpi.com The parent amine, (S)-7-amino-5-azaspiro[2.4]heptane, has also been identified as a key intermediate for a new class of quinolone antibacterial agents, highlighting the versatility of this scaffold across different therapeutic areas. nih.gov

Table 2: Applications of the 5-Azaspiro[2.4]heptane Core

DerivativeTherapeutic Target/ApplicationSource
5-Azaspiro[2.4]heptane derivativesOrexin 1/2 Receptor Antagonists google.commdpi.com
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidIntermediate for HCV NS5A Inhibitor (Ledipasvir) mdpi.com
(S)-7-Amino-5-azaspiro[2.4]heptaneIntermediate for Quinolone Antibacterial Agents nih.gov
5-Azaspiro[2.4]heptan-7-amineScaffold for Janus Kinase 1 (JAK1) Inhibitors

Contextualization of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine within Spirocyclic Amine Derivatives

This compound belongs to the important class of spirocyclic amine derivatives. The amine group provides a versatile handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The benzyl (B1604629) group on the nitrogen atom often serves as a protecting group during synthesis, which can be removed to allow further functionalization, but it can also be an integral part of the pharmacophore, contributing to target binding.

The specific "(S)" stereochemistry of the compound is critical. As seen in the development of Ledipasvir, biological targets are often highly sensitive to the stereochemical orientation of a ligand, and the desired therapeutic effect is frequently associated with only one enantiomer. mdpi.com The synthesis of the enantiomerically pure (S)-7-amino-5-azaspiro[2.4]heptane has been achieved through methods like highly effective asymmetric hydrogenation, demonstrating the importance and feasibility of obtaining the specific (S)-isomer. nih.gov

While direct research on the specific biological activity of this compound is not extensively published, its structural components point to its role as a valuable synthetic intermediate. The related compound, 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, is documented as a drug intermediate for synthesizing various active compounds. medchemexpress.com This, combined with the established importance of the (S)-7-amino-5-azaspiro[2.4]heptane core, positions this compound as a key precursor for the development of next-generation therapeutics that leverage the unique structural and physicochemical advantages of the spirocyclic scaffold. The existence and commercial availability of its (R)-enantiomer further suggest that both stereoisomers are explored by medicinal chemists to determine the optimal configuration for specific biological targets. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEJNTABPWJH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activity Spectrum of S 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine Derivatives

Antiviral Activity Investigations

Role as an Intermediate in Hepatitis C Virus (HCV) NS5A Inhibitor Synthesis

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine and its related azaspiro[2.4]heptane-6-carboxylic acid derivatives have been identified as crucial intermediates in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). google.comgoogle.com Patents in the field describe processes for the preparation of these spirocyclic compounds, highlighting their utility in the creation of biologically active molecules for treating HCV infections. google.com The NS5A protein is a key target in HCV therapy due to its critical role in viral replication and modulation of the host cell environment. newdrugapprovals.org The development of small-molecule inhibitors targeting NS5A has been a significant advancement in the treatment of chronic hepatitis C. figshare.com

Antibacterial Efficacy Studies

The azaspiro[2.4]heptane scaffold has been successfully integrated into various classes of antibacterial agents, demonstrating a broad spectrum of activity.

Derivatives as Fluoroquinolone Antibiotics

A significant area of investigation has been the incorporation of the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety into the C-7 position of fluoroquinolone antibiotics. A study on a series of novel chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones revealed potent antibacterial activity. nih.gov The stereochemistry of the azaspiro[2.4]heptane ring was found to be a critical determinant of antibacterial potency.

Structure-activity relationship (SAR) studies indicated that derivatives with a 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] substituent were more potent against both Gram-positive and Gram-negative bacteria compared to other stereoisomers. nih.gov The compound 7-[(7S)-7-amino-5-azaspiro[2.4]-heptan-5-yl]-8-chloro-1-[(1R,2S)-2-fluorocyclopropyl]quinolone (also known as DU-6859a) was identified as the most potent stereoisomer. nih.gov This derivative exhibited good pharmacokinetic profiles and moderate lipophilicity. nih.gov

In Vitro Antibacterial Activity of Fluoroquinolone Derivatives
CompoundStereochemistry at C-7 of Azaspiro[2.4]heptaneBacterial StrainMIC (μg/mL)
Compound 33 (DU-6859a)(7S)Staphylococcus aureus0.008
Escherichia coli0.016
Diastereomer of Compound 33(7R)Staphylococcus aureus0.031
Escherichia coli0.063

Activity in Carbapenem Derivatives

There is limited publicly available scientific literature specifically detailing the incorporation of this compound or its direct derivatives into carbapenem antibiotics. Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often reserved for treating serious infections. nih.gov While the azaspiro[2.4]heptane scaffold has proven versatile in other antibacterial classes, its application in the development of novel carbapenems is an area that requires further investigation.

Broad-Spectrum Antibacterial Potential of Azaspiro[2.4]heptane Scaffolds

Beyond fluoroquinolones, the azaspiro[2.4]heptane moiety has been explored in other classes of antibacterial agents, indicating its potential for broad-spectrum activity. A study on a new series of oxazolidinones featuring spiro nih.govmdpi.comheptane moieties demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the rigid, three-dimensional structure of the azaspiro[2.4]heptane scaffold can be a valuable component in the design of novel antibacterial agents targeting various bacterial species. The continued exploration of this scaffold in different antibacterial classes may lead to the discovery of new compounds with potent and broad-spectrum efficacy.

Immunomodulatory and Kinase Inhibition Potential

Currently, there is a lack of specific preclinical data in the public domain regarding the immunomodulatory or kinase inhibition activities of derivatives of this compound. While other, structurally distinct, azaspiro compounds have been investigated for such properties, these findings cannot be directly extrapolated to the 5-azaspiro[2.4]heptane scaffold. Therefore, the potential for derivatives of this compound to act as immunomodulators or kinase inhibitors remains an area for future scientific exploration.

Despite a comprehensive search for information regarding the preclinical biological activity of this compound derivatives, no specific data was found concerning their development as JAK1-selective inhibitors, their selectivity profile against other kinases, or other emerging preclinical pharmacological applications.

The available information primarily identifies this compound as a chemical intermediate or a building block used in the synthesis of more complex molecules. While the broader class of azaspiro compounds has been investigated for various therapeutic purposes, including as antibacterial agents and hepatitis C virus (HCV) NS5A inhibitors, these findings are not directly related to the specific derivatives of this compound requested in the article outline.

Searches for patent literature and scientific articles did not yield any publications that specifically describe the synthesis, biological evaluation, or mechanism of action of this compound derivatives in the context of JAK1 inhibition or any other kinase-related research. The requested data on their preclinical activity, selectivity, and other pharmacological uses appears to be unavailable in the public domain at this time.

Therefore, the requested article focusing on the preclinical biological activity spectrum of this compound derivatives cannot be generated due to the absence of relevant scientific and research data.

Structure Activity Relationship Sar and Structural Biology Insights

Influence of Spirocyclic Conformation on Biological Recognition

The 5-azaspiro[2.4]heptane core is a rigid and conformationally constrained scaffold that significantly influences the compound's interaction with biological targets. This rigidity is a departure from more flexible acyclic or monocyclic structures and serves to pre-organize the molecule into a specific three-dimensional orientation. Such a constrained conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The spirocyclic nature of the core, featuring a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring, locks the substituent at the 7-position into a well-defined spatial arrangement relative to the rest of the molecule. This precise positioning is crucial for optimal interaction with the binding pockets of target proteins. In medicinal chemistry, such rigid scaffolds are often sought after to enhance selectivity and potency, as they can better complement the specific topology of a receptor's active site. The conformational restriction of the 5-azaspiro[2.4]heptane system is considered a key factor in the biological activity of its derivatives.

Impact of N-Benzyl Substitution on Receptor Binding and Selectivity

The N-benzyl group in (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine plays a multifaceted role in its interaction with biological receptors. The benzyl (B1604629) moiety, consisting of a phenyl ring attached to a methylene group, introduces a significant hydrophobic and aromatic component to the molecule. This feature can facilitate strong van der Waals and π-π stacking interactions with hydrophobic pockets within a receptor's binding site.

These hydrophobic interactions are often critical for anchoring the ligand within the receptor, thereby contributing to its binding affinity. The presence and orientation of the N-benzyl group can also influence the compound's selectivity for different receptor subtypes. Depending on the topology of the binding site, the bulky benzyl group may either be accommodated, leading to favorable binding, or cause steric hindrance, preventing interaction with other receptors. Furthermore, the electronic nature of the benzyl group can be modulated through substitution on the phenyl ring, offering a pathway to fine-tune the electronic and hydrophobic properties of the molecule to optimize receptor binding and selectivity. The flexibility of the bond connecting the benzyl group to the nitrogen atom allows for some conformational adjustment, which can be crucial for achieving an optimal fit within the binding pocket.

Stereochemical Determinants of Biological Activity: The Significance of the (S)-Configuration

Stereochemistry is a paramount determinant of biological activity, and in the case of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine, the (S)-configuration at the 7-position is of critical importance. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity in their interactions with small molecules. The distinct spatial arrangement of the amino group in the (S)-enantiomer is crucial for its specific recognition by target receptors.

Research on related compounds has consistently demonstrated the preference for a specific stereoisomer. For instance, the (S)-enantiomer of 7-amino-5-azaspiro[2.4]heptane is a key intermediate in the synthesis of highly potent quinolone antibacterial agents. This highlights that the precise three-dimensional placement of the amino group, as dictated by the (S)-configuration, is essential for potent biological activity. In contrast, the (R)-enantiomer often exhibits significantly lower or no activity, underscoring the high degree of stereochemical discrimination by the biological target. This stereospecificity is a direct consequence of the chiral nature of receptor binding sites, which are composed of chiral amino acid residues that create a specific three-dimensional environment for ligand binding.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key pharmacophoric elements can be identified that are crucial for their biological activity.

The primary amine at the 7-position is a critical feature, likely acting as a hydrogen bond donor and/or an ionic interaction point with acidic residues in the receptor's binding site. The nitrogen atom within the pyrrolidine ring can also serve as a hydrogen bond acceptor. The spirocyclic core itself acts as a rigid scaffold, defining the spatial relationship between these key interacting groups. The N-benzyl group contributes a significant hydrophobic and aromatic feature, which is essential for anchoring the molecule in a hydrophobic pocket of the receptor.

Based on these observations, a general pharmacophore model for this class of compounds can be proposed, which includes:

A hydrogen bond donor/cationic center (the primary amine).

A hydrogen bond acceptor (the pyrrolidine nitrogen).

A hydrophobic/aromatic region (the benzyl group).

A rigid scaffold to maintain the precise 3D geometry of these features.

The interplay of these pharmacophoric elements is fundamental to the biological activity of this compound.

Pharmacophoric Feature Description Potential Interaction
Primary Amine (C7)Hydrogen bond donor, potential for ionic interactions.Interacts with acidic residues (e.g., Asp, Glu) in the binding pocket.
Pyrrolidine Nitrogen (N5)Hydrogen bond acceptor.Can form hydrogen bonds with donor groups in the receptor.
Benzyl GroupHydrophobic and aromatic moiety.Engages in van der Waals and π-π stacking interactions within hydrophobic pockets.
Spirocyclic CoreRigid scaffold.Orients the other pharmacophoric features in a specific 3D conformation for optimal receptor fit.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

Research into compounds built upon the 5-azaspiro[2.4]heptan-7-amine scaffold has identified the Janus kinase (JAK) family of non-receptor tyrosine kinases as primary molecular targets. acs.org Specifically, Janus Kinase 1 (JAK1) has been validated as a key target for this class of compounds. nih.govresearchgate.net JAKs are essential intracellular enzymes that mediate signaling for a wide array of cytokines and growth factors involved in immunity and inflammation. qiagen.comsinobiological.com

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. dermatologytimes.com These kinases are crucial components of the JAK-STAT signaling pathway, which transmits signals from extracellular cytokine receptors to the cell nucleus, leading to the transcription of genes involved in processes like cell proliferation, differentiation, and immune response. qiagen.comwikipedia.org

The validation of JAK1 as a therapeutic target for inflammatory conditions, such as rheumatoid arthritis, has driven the development of inhibitors that can selectively block its activity. dermatologytimes.com The development of second-generation JAK inhibitors has increasingly focused on selectivity for JAK1 over other isoforms, like JAK2, to minimize potential side effects. nih.gov Compounds based on the 5-azaspiro[2.4]heptan-7-amine core are part of this effort, designed to fit into the ATP-binding site of the JAK1 enzyme and block its catalytic function. nih.govyoutube.com

Ligand-Receptor Interaction Analysis

The interaction between inhibitors and the JAK1 enzyme occurs at the ATP-binding site within the kinase domain (JH1). youtube.comnih.gov Small molecule inhibitors are designed to compete with ATP, thereby preventing the phosphorylation of the kinase itself and its downstream substrates. youtube.com The structure of the JAK1 kinase domain has been elucidated through crystallography, revealing the key residues that form the binding pocket. core.ac.uk

A critical aspect of the ligand-receptor interaction for the 5-azaspiro[2.4]heptan-7-amine scaffold is stereochemistry. The rigid, spirocyclic nature of the core structure creates a defined three-dimensional orientation of its substituents, which profoundly influences its binding affinity and potency. Structure-activity relationship (SAR) studies on related compounds have demonstrated a significant degree of enantioselectivity.

For a closely related derivative, the (R)-enantiomer was found to be a highly potent inhibitor of JAK1, whereas the (S)-enantiomer—the focus of this article—was substantially less active. This stark difference in potency underscores the importance of the specific spatial arrangement of the amine group on the spirocyclic core for optimal interaction with the amino acid residues within the JAK1 binding pocket. The benzyl (B1604629) group on the nitrogen of the azaspiro ring also plays a role in defining the compound's interaction with the target, influencing properties like selectivity and potency.

Table 1: Comparative Inhibitory Activity of a Representative 5-Azaspiro[2.4]heptan-7-amine Derivative This table illustrates the critical role of stereochemistry in the biological activity of this compound class. Data is for a representative derivative to demonstrate enantiomeric potency differences.

EnantiomerTargetIC₅₀ (nM)Relative Potency
(R)-enantiomerJAK18.5High
(S)-enantiomerJAK1790Low

Modulation of Biochemical Pathways

The primary biochemical pathway modulated by the inhibition of JAK1 is the JAK-STAT signaling cascade. sinobiological.comnih.gov This pathway is central to the function of numerous cytokines that are key drivers of inflammation. nih.gov

The process begins when a cytokine binds to its corresponding receptor on the cell surface. youtube.com This binding event brings the receptor-associated JAK1 enzymes into close proximity, allowing them to phosphorylate and activate each other in a process called trans-phosphorylation. nih.gov The activated JAK1 enzymes then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor. youtube.comyoutube.com

These newly phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. sinobiological.com Once docked, the STAT proteins are themselves phosphorylated by JAK1. nih.gov This phosphorylation activates the STATs, causing them to detach from the receptor, form dimers (homo- or heterodimers), and translocate into the cell nucleus. wikipedia.orgyoutube.com Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which code for inflammatory mediators. youtube.com

By inhibiting JAK1, (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine and related compounds interrupt this cascade at a critical early step. The inhibition of JAK1's kinase activity prevents the phosphorylation of both the cytokine receptors and the STAT proteins. healthcentral.com Consequently, STATs cannot be activated, cannot dimerize, and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.govnih.gov This effectively dampens the cellular response to inflammatory cytokines, providing the mechanistic basis for the therapeutic potential of JAK1 inhibitors in autoimmune and inflammatory diseases. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine, might interact with a protein target at the atomic level.

While specific docking studies on this compound are not extensively published, research on analogous azaspiro[2.4]heptane-containing molecules demonstrates the utility of this approach. For instance, derivatives of this scaffold have been docked into the active sites of various enzymes to elucidate their binding modes. nih.govacs.org These studies often reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.

For example, in a study on Hepatitis B Virus (HBV) capsid protein inhibitors, a scaffold hopping strategy led to the identification of compounds containing a spiro ring system. Molecular docking of these compounds into the HBV capsid crystal structure (PDB code: 5E0I) was performed to understand their binding mode. nih.gov Similarly, a native ligand containing a 5-azaspiro[2.4]heptane core, (1S,3R,6S) 4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid, was docked into the TNF-α convertase (PDB ID: 3EWJ) to validate the docking protocol for screening new inhibitors. acs.org

The insights from such studies are crucial for structure-activity relationship (SAR) analysis, guiding the optimization of the scaffold to enhance potency and selectivity for a given target. nih.govacs.org

Table 1: Examples of Molecular Docking Studies on Azaspiro[2.4]heptane-Related Scaffolds

Target ProteinPDB CodeDocking SoftwareKey FindingsReference
Hepatitis B Virus (HBV) Capsid Protein5E0ISYBYL-X 2.0Elucidation of the binding mode at the dimer-dimer interface to misdirect capsid assembly. nih.gov
TNF-α Convertase (TACE)3EWJAutoDock Tools 1.5.6Validation of the docking protocol by redocking the native spirocyclic ligand, achieving an RMSD of 0.9010 Å. acs.org
Insecticidal Target Protein5FT3Not SpecifiedDocking of spiro-cyclopropane derivatives confirmed high insecticidal activity through good binding affinity with active site residues. nih.govresearchgate.net

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of the 5-azaspiro[2.4]heptane scaffold is essential for understanding its energetic profile and how it presents its functional groups for interaction with a biological target.

The core of this compound consists of a pyrrolidine (B122466) ring fused to a cyclopropane (B1198618) ring. The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. The substitution pattern on the ring significantly influences the preferred conformation. beilstein-journals.org For instance, in related 4-substituted proline analogs, electron-withdrawing substituents tend to favor an axial position due to stereoelectronic effects, while bulky substituents prefer an equatorial position to minimize steric strain. beilstein-journals.org

Studies on fluorinated proline analogues, which share the five-membered ring structure, have shown that the ring pucker can be biased towards a C⁴-endo (down) or C⁴-exo (up) conformation, which in turn affects the cis-trans isomerism of the preceding peptide bond. researchgate.net This "pre-organization" of the molecular shape can lead to enhanced binding affinity and stability when incorporated into a larger molecule. researchgate.net The conformational preferences of such scaffolds are often investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). beilstein-journals.org

Table 2: Conformational Insights from Related Cyclic Systems

Investigated SystemKey Conformational FeatureMethod of AnalysisImpactReference
4-FluoroprolinesCγ-endo vs. Cγ-exo ring puckerNMR, X-ray, Molecular DynamicsInfluences cis/trans conformer ratio of the Xaa-Pro amide bond, affecting secondary structure. researchgate.net
Fluorinated 5-azaspiro[2.4]heptane-6-carboxylatesAxial vs. Equatorial substituent positioningNot SpecifiedExplains trends in pKa values, lipophilicity, and kinetics of amide bond rotation. beilstein-journals.org
Fluorinated Alicyclic SystemsOrientation of C-F bondComputational (Gas Phase)Stabilizing interactions arise from charge-dipole, hyperconjugation, and dipole minimization. researchgate.net

Prediction of Pharmacokinetic Properties

The journey of a drug molecule through the body is governed by its pharmacokinetic properties, which include absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico methods are widely used to estimate these properties for novel chemical entities.

For compounds containing the azaspiro[2.4]heptane scaffold, computational tools can predict key descriptors related to pharmacokinetics. One study involving a heteroaryldihydropyrimidine analogue with a spiro ring reported that the compound was predicted to be consistent with Lipinski's rule-of-five, suggesting favorable absorption and permeation. nih.gov Furthermore, the predicted ADMET and pharmacokinetic characteristics were comparable to a known reference compound, indicating a similar in vivo profile. nih.gov

Web-based platforms and specialized software can calculate a range of properties based on the molecule's structure. These predictions help in prioritizing compounds for synthesis and further experimental testing. tjnpr.org

Table 3: Commonly Predicted Pharmacokinetic Properties

PropertyDescriptionImportance in Drug Discovery
Molecular Weight The mass of the molecule.Affects diffusion and transport across membranes.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, which influences absorption and distribution.
Hydrogen Bond Donors The number of N-H and O-H bonds.Affects solubility and membrane permeability.
Hydrogen Bond Acceptors The number of N and O atoms.Affects solubility and membrane permeability.
Polar Surface Area (PSA) The surface sum over all polar atoms.Predicts transport properties and blood-brain barrier penetration.
Aqueous Solubility The maximum concentration of a compound in water.Crucial for absorption and formulation.

Scaffold Hopping and Virtual Screening Applications

Scaffold hopping is a computational strategy used in drug design to identify novel molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. mdpi.com This technique is valuable for discovering new intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with an existing chemical series. The rigid, three-dimensional nature of the this compound scaffold makes it an attractive candidate for such explorations.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. The azaspiro[2.4]heptane core can be used as a query in these screens to find other compounds that share its key structural features. Both ligand-based and structure-based virtual screening methods can be employed. Ligand-based methods rely on the similarity to a known active molecule, while structure-based methods use the three-dimensional structure of the target protein to dock and score potential ligands.

The use of scaffold hopping has been successfully applied in the discovery of inhibitors for various targets, including Hepatitis B Virus capsid protein, by replacing metabolically labile parts of a known inhibitor with spirocyclic fragments. nih.gov This highlights the potential of the azaspiro[2.4]heptane scaffold to serve as a starting point for the discovery of novel therapeutic agents through computational screening and design strategies. mdpi.com

Future Directions and Therapeutic Potential

Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

The inherent structural rigidity of the 5-azaspiro[2.4]heptane core provides a robust platform for the rational design of next-generation derivatives with improved pharmacological profiles. The benzyl (B1604629) group at the 5-position and the amine at the 7-position serve as key handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

One promising avenue for derivatization involves the modification of the benzyl group. The introduction of various substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with biological targets. For instance, the incorporation of electron-withdrawing or electron-donating groups can influence the pKa of the tertiary amine, which can be critical for target engagement and cell permeability. Furthermore, replacing the benzyl group with other aromatic or heteroaromatic moieties can lead to novel interactions with target proteins and potentially alter the therapeutic profile of the resulting compounds.

The stereochemistry of the spirocyclic core is also a critical determinant of biological activity. The (S)-configuration at the 7-position is often essential for optimal interaction with chiral biological targets. Maintaining this specific stereochemistry while introducing further modifications is a key aspect of the design of next-generation derivatives.

Interactive Table: Potential Modifications of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine and their Predicted Effects.

Modification SiteType of ModificationPredicted Effect on Properties
5-Benzyl Group Substitution on the phenyl ringModulate lipophilicity, electronics, and steric interactions.
Replacement with other (hetero)aromaticsExplore novel target interactions and alter therapeutic profile.
7-Amino Group AcylationIntroduce hydrogen bond acceptors, alter polarity.
Alkylation/ArylationModify basicity and steric bulk.
Spirocyclic Core Introduction of additional substituentsFine-tune conformational rigidity and vectoral presentation of functional groups.

Exploration of Novel Therapeutic Indications

While this compound and its close analogs have been utilized as intermediates in the synthesis of antibacterial and antiviral agents, their full therapeutic potential remains largely untapped. The unique spirocyclic scaffold suggests that derivatives could be explored for a wide range of other diseases.

Antibacterial Agents: The 7-amino-5-azaspiro[2.4]heptane moiety has been incorporated into novel quinolone antibiotics. These compounds have shown potent activity against a range of respiratory pathogens, including multidrug-resistant strains acs.org. The spirocyclic fragment is believed to contribute to the improved antibacterial spectrum and pharmacokinetic properties of these agents. Further derivatization of the N-benzyl analog could lead to the development of new classes of antibiotics with novel mechanisms of action. Additionally, oxazolidinones incorporating spiro nih.govfluorochem.co.ukheptane moieties have demonstrated promising antibacterial activities nih.gov.

Antiviral Agents: A closely related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein mdpi.com. This highlights the potential of the 5-azaspiro[2.4]heptane scaffold in antiviral drug discovery. Derivatives of this compound could be investigated as inhibitors of other viral targets. For instance, azaspiro dihydrotriazine derivatives have been identified as inhibitors of the influenza virus by targeting the host factor dihydrofolate reductase (DHFR) fluorochem.co.uk.

Central Nervous System (CNS) Disorders: The rigid, three-dimensional structure of spirocyclic compounds is often favored for CNS drug design as it can lead to improved selectivity for receptor subtypes and a lower potential for off-target effects. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates, which share structural similarities, have been investigated as GABA uptake inhibitors, suggesting a potential role for such compounds in neurological and psychiatric disorders researchgate.net.

Enzyme Inhibitors: The constrained conformation of the spirocyclic scaffold can be advantageous for designing potent and selective enzyme inhibitors. The N-benzyl group can be tailored to interact with specific pockets within an enzyme's active site. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapies nih.gov. This suggests that derivatives of this compound could be explored as inhibitors of various enzymes implicated in disease.

Advanced Synthetic Methodologies for Accessing Diverse Analogs

The exploration of the full therapeutic potential of this compound is contingent on the availability of efficient and versatile synthetic methods to generate a wide range of analogs.

A highly effective method for the enantioselective synthesis of the core (S)-7-amino-5-azaspiro[2.4]heptane structure involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. This reaction, catalyzed by a ruthenium complex with a chiral phosphine (B1218219) ligand, achieves high enantioselectivities (up to 98.7% ee) acs.orgnih.gov. This method provides a reliable route to the key chiral intermediate, which can then be N-benzylated to afford the target compound.

Another innovative enantioselective approach to a related scaffold, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a phase-transfer catalyzed double allylic alkylation of a glycine-derived imine mdpi.com. This strategy allows for the catalytic and stereocontrolled construction of the spirocyclic system. Adapting such methodologies to the synthesis of 7-amino derivatives would significantly expand the accessible chemical space for this class of compounds.

To generate a diverse library of analogs for structure-activity relationship studies, combinatorial and diversity-oriented synthesis approaches can be employed. Starting from a common intermediate, such as a protected (S)-7-amino-5-azaspiro[2.4]heptane, various benzyl and other aromatic groups can be introduced via reductive amination or N-arylation reactions. Subsequent modifications of the primary amine at the 7-position can be achieved through a wide range of standard chemical transformations.

The development of novel cyclization strategies is also an active area of research. For instance, palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been used to synthesize 5-azaspiro[2.4]heptane derivatives msesupplies.com. Further refinement of such methods could provide more direct and efficient access to a broader range of functionalized spirocyclic building blocks.

Interactive Table: Comparison of Synthetic Methodologies.

Synthetic MethodologyKey FeaturesAdvantagesPotential for Analog Synthesis
Asymmetric Hydrogenation Ruthenium-catalyzed reduction of a prochiral enamine precursor. acs.orgnih.govHigh enantioselectivity, reliable route to the chiral core.Good for accessing the core, derivatization in subsequent steps.
Phase-Transfer Catalysis Catalytic enantioselective double allylic alkylation. mdpi.comCatalytic, stereocontrolled construction of the spirocycle.Potentially adaptable for diverse starting materials.
Palladium-Catalyzed Cyclization Intramolecular cyclization of functionalized precursors. msesupplies.comConvergent approach, potential for complexity generation.High, allows for incorporation of diverse functionalities.

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